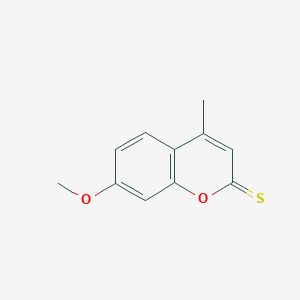![molecular formula C13H11FN4 B2723257 [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine CAS No. 1439897-81-0](/img/structure/B2723257.png)
[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine: is a chemical compound with the molecular formula C13H11FN4 and a molecular weight of 242.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine typically involves multi-step reactions starting from 2,3-dichloropyridine and hydrazine hydrate . The process includes cyclization and functional group transformations under controlled conditions, often utilizing microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also contain a triazole ring and are known for their diverse pharmacological activities.
Uniqueness: The uniqueness of [3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and development .
Propiedades
IUPAC Name |
[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4/c14-11-4-2-1-3-10(11)13-17-16-12-6-5-9(7-15)8-18(12)13/h1-6,8H,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQGYSPOZXMBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2C=C(C=C3)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
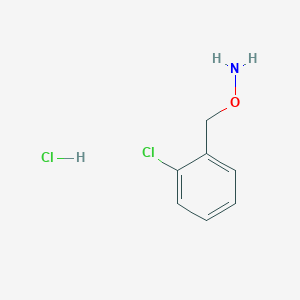
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2723176.png)
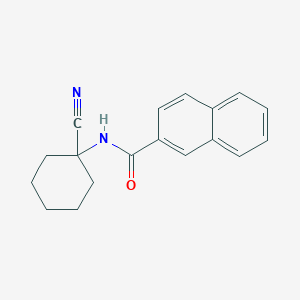
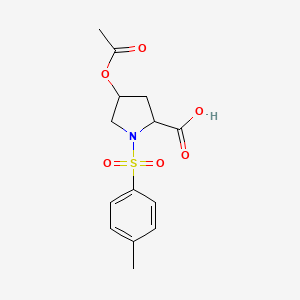
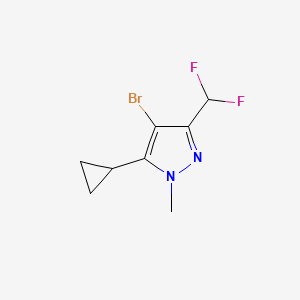
![N-allyl-2-(2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2723183.png)
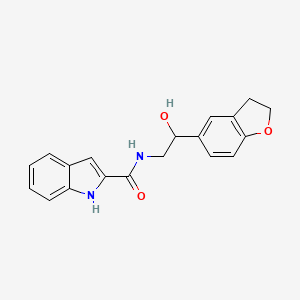
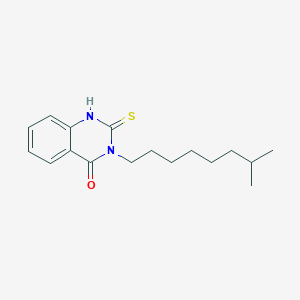
![4,6-Dimethyl-3-(methylsulfonyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2723188.png)
![methyl 6-[(3-chloro-4-methoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2723189.png)
![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)
![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)
